molecular formula C20H30FN3O4S B11337889 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11337889
M. Wt: 427.5 g/mol
InChI Key: LEBZSTPOYRQHHU-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine moiety, and a fluorobenzyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the fluorobenzyl sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is unique due to the presence of the fluorobenzyl sulfonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H30FN3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30FN3O4S/c21-19-4-2-17(3-5-19)16-29(26,27)24-10-6-18(7-11-24)20(25)22-8-1-9-23-12-14-28-15-13-23/h2-5,18H,1,6-16H2,(H,22,25)

InChI Key

LEBZSTPOYRQHHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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